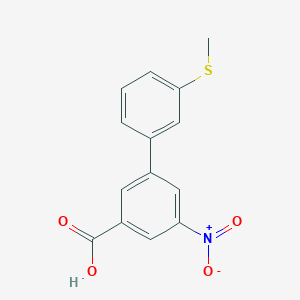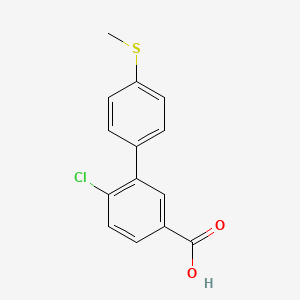
4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% (4-Cl-MTPA) is a novel chemical compound with a wide range of potential applications in scientific research. It is a white crystalline solid with a melting point of 138°C and a molecular weight of 250.6 g/mol. 4-Cl-MTPA is a versatile compound that can be used in a variety of experiments and applications, including synthesis, biochemical and physiological studies, and drug development.
科学的研究の応用
4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% has a wide range of potential applications in scientific research. It can be used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It can also be used in biochemical and physiological studies, as it has been shown to inhibit the activity of several enzymes and to modulate the activity of certain receptors. Furthermore, 4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% has been used in drug development, as it has been shown to be a potent inhibitor of several enzymes involved in drug metabolism.
作用機序
The mechanism of action of 4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% is not fully understood, but it is believed to involve the inhibition of several enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. It has also been shown to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes, including cytochrome P450 enzymes. It has also been shown to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor. In vivo studies have shown that 4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% can reduce inflammation and improve wound healing in mice.
実験室実験の利点と制限
4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the resulting product is highly pure. It is also relatively stable and can be stored for long periods of time without degradation. The main limitation of 4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for 4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% research. It could be used to study the mechanism of action of various enzymes and receptors, as well as to develop new drugs. It could also be used to study the effects of different concentrations of 4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% on various biochemical and physiological processes. Additionally, it could be used to study the effects of 4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% on inflammation and wound healing. Finally, it could be used to study the effects of 4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% on the development of cancer and other diseases.
合成法
4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-methylthiophenol with chloroacetic acid in the presence of a base catalyst. This yields 4-chloro-2-(4-methylthiophenyl)acetic acid, which is then heated in the presence of a strong acid to form 4-Chloro-2-(4-methylthiophenyl)benzoic acid, 95%. This method is relatively simple and efficient, and the resulting product is highly pure.
特性
IUPAC Name |
4-chloro-2-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNWXFDHUUFFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














